molecular formula C6H14N2 B041427 1-Ethylpiperazine CAS No. 5308-25-8

1-Ethylpiperazine

Cat. No.: B041427
CAS No.: 5308-25-8
M. Wt: 114.19 g/mol
InChI Key: WGCYRFWNGRMRJA-UHFFFAOYSA-N
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Description

1-Ethylpiperazine is an organic compound with the molecular formula C6H14N2. It is a derivative of piperazine, where one of the hydrogen atoms is replaced by an ethyl group. This compound is a colorless to pale yellow liquid with a strong ammonia-like odor. It is soluble in water and many organic solvents, making it versatile for various applications.

Mechanism of Action

Target of Action

1-Ethylpiperazine is a derivative of piperazine, which is known to have a broad class of chemical compounds with important pharmacological properties . .

Mode of Action

Piperazine, the parent compound of this compound, is known to paralyze parasites, allowing the host body to easily expel the invasive organism. This neuromuscular effect is thought to be caused by blocking acetylcholine at the myoneural junction. This action is mediated by its agonist effects upon the inhibitory GABA (γ-aminobutyric acid) receptor . It’s plausible that this compound may share similar modes of action, but specific studies would be needed to confirm this.

Pharmacokinetics

The physical properties such as boiling point (157°c) and density (0899 g/mL at 25°C) are known . These properties can influence the bioavailability of the compound.

Result of Action

It’s known that this compound may be used in the preparation of certain compounds , suggesting it may have roles in synthetic chemistry and potentially in pharmacological applications.

Action Environment

It’s known that piperazine readily absorbs water and carbon dioxide from the air , suggesting that environmental factors such as humidity and atmospheric composition could potentially influence the action of this compound.

Preparation Methods

1-Ethylpiperazine can be synthesized through several methods:

Chemical Reactions Analysis

1-Ethylpiperazine undergoes various chemical reactions:

Scientific Research Applications

Comparison with Similar Compounds

1-Ethylpiperazine can be compared with other piperazine derivatives:

This compound stands out due to its balance of hydrophilicity and hydrophobicity, making it versatile for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-2-8-5-3-7-4-6-8/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCYRFWNGRMRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073346
Record name Piperazine, 1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5308-25-8
Record name 1-Ethylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5308-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005308258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5308-25-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60707
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperazine, 1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.788
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-ETHYLPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W2BW0V73G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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